molecular formula C12H10N4O B2671331 8-Methoxypyrimido[4,5-b]quinolin-2-amine CAS No. 1098340-26-1

8-Methoxypyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2671331
CAS No.: 1098340-26-1
M. Wt: 226.239
InChI Key: GENDRBULWHXXIO-UHFFFAOYSA-N
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Description

8-Methoxypyrimido[4,5-b]quinolin-2-amine (CAS 1098340-26-1) is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research . This compound is part of a broader class of pyrimidoquinolines known for their planar, polycyclic structures, which enable them to function as DNA intercalating agents . While direct biological data on this specific compound is limited, closely related 8-methoxy-substituted pyrimidoquinolines and pyrimidothienoquinolines have demonstrated potent antitumor and cytotoxic activities in scientific studies . These analogues exhibit a mechanism of action based on intercalating into DNA, which can lead to the inhibition of essential cellular processes like replication and transcription . Furthermore, such intercalation can induce DNA damage, promote the formation of protein-associated DNA-strand breaks, and ultimately trigger apoptosis (programmed cell death) in cancer cells . Research on similar compounds has shown efficacy against various human cancer cell lines, including promyelocytic leukemia (HL-60), melanoma, and neuroblastoma cells . Researchers can utilize this compound as a key scaffold to explore structure-activity relationships and develop novel targeted therapies . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxypyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-9-3-2-7-4-8-6-14-12(13)16-11(8)15-10(7)5-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENDRBULWHXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=NC(=NC=C3C=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimido 4,5 B Quinolin 2 Amines

Impact of Substituents on Biological Activity Profiles

The nature and placement of substituents on the pyrimido[4,5-b]quinoline scaffold can dramatically alter the biological activity. Key positions for substitution that have been explored include the C-2, C-8 (or C-7), and other peripheral positions on both the quinoline (B57606) and pyrimidine (B1678525) rings.

Role of the Methoxy (B1213986) Group at C-8 (or C-7) on Activity

The presence of a methoxy group at the C-8 position of the quinoline ring has been shown to be a significant determinant of biological activity in related heterocyclic systems. In a comparative study of pyrimido[4',5':4,5]thieno(2,3-b)quinolines, the 8-methoxy derivative (MPTQ) demonstrated substantially higher cytotoxic potency against various leukemic cell lines compared to a similar compound with a different substitution pattern. nih.gov The IC50 value for the 8-methoxy derivative was in the range of 2-15 µM, while it was over 200 µM for the analog, highlighting the critical contribution of the C-8 methoxy group to its anticancer effects. nih.gov This enhanced activity is attributed to the electronic and steric properties of the methoxy group, which can influence the molecule's ability to interact with biological targets, such as DNA intercalation. nih.gov

Influence of Other Peripheral Substitutions on the Quinolone and Pyrimidine Rings

Beyond the C-2 and C-8 positions, substitutions at other peripheral sites on both the quinoline and pyrimidine rings have a profound impact on the biological activity of pyrimido[4,5-b]quinolines. For instance, in a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, bulky 3,4,5-trimethoxy substitutions on the N-aryl moiety resulted in better anticancer activity compared to less bulky, electron-withdrawing substituents like 4-chloro. The presence of an aromatic ring on the nitrogen was also found to be important for cytotoxic activity. nih.gov

Conformational Analysis and Stereochemical Considerations

While specific experimental conformational analysis and stereochemical studies on 8-Methoxypyrimido[4,5-b]quinolin-2-amine are not extensively reported in the available literature, molecular docking studies on related pyrimido[4,5-b]quinoline derivatives provide insights into their preferred conformations when interacting with biological targets. These computational studies are instrumental in understanding how these molecules orient themselves within the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov The planarity of the tetracyclic ring system is a key feature, which is often crucial for activities like DNA intercalation. The introduction of bulky substituents can, however, induce conformational changes that may affect target binding and, consequently, biological activity. Stereochemical considerations become particularly important when chiral centers are introduced, as different enantiomers can exhibit distinct biological activities and toxicities. The design of conformationally restricted analogs is a strategy employed to enhance potency and selectivity by minimizing the entropic loss upon binding to a target. acs.org

Design Strategies for Enhanced Efficacy and Selectivity in Pyrimido[4,5-b]quinoline Derivatives

The design of novel pyrimido[4,5-b]quinoline derivatives with improved efficacy and selectivity is guided by established SAR principles and an understanding of the target's structural biology. A common strategy involves the hybridization of the pyrimido[4,5-b]quinoline scaffold with other pharmacophores known to possess specific biological activities. For example, incorporating moieties that are known to interact with specific enzymes can lead to the development of targeted therapies. researchgate.net

Another key strategy is the optimization of substituents at various positions to enhance interactions with the target and improve pharmacokinetic properties. This includes modifying lipophilicity to enhance cell permeability and bioavailability, as well as introducing groups that can form specific hydrogen bonds or other non-covalent interactions within the target's binding pocket. The use of multicomponent reactions is a powerful tool in this context, as it allows for the rapid generation of a diverse library of compounds with various substitution patterns for biological screening. nih.gov Furthermore, a conformational restriction approach can be employed to create more rigid analogs that pre-organize the key binding elements in a favorable conformation for target interaction, potentially leading to increased potency and selectivity. acs.org

Comparative SAR Studies with Related Heterocyclic Scaffolds

The SAR of pyrimido[4,5-b]quinolines can be further illuminated by comparing them with structurally related heterocyclic scaffolds. For instance, pyrido[2,3-d]pyrimidines, which are isomers of pyrimido[4,5-b]quinolines, also exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov Comparative studies can reveal the importance of the precise arrangement of nitrogen atoms and the fusion pattern of the rings for a particular biological activity.

Similarly, thieno[2,3-b]quinolines, where the pyrimidine ring is replaced by a thiophene (B33073) ring, offer another point of comparison. A study on pyrimido[4',5':4,5]thieno(2,3-b)quinolines highlighted the potent anticancer activity of this scaffold, which, like pyrimido[4,5-b]quinolines, can be modulated by substituents such as a methoxy group. nih.gov These comparative analyses help in identifying the key structural motifs responsible for the observed biological effects and guide the design of novel compounds with potentially superior properties by combining favorable features from different heterocyclic systems.

Preclinical Biological and Mechanistic Investigations of 8 Methoxypyrimido 4,5 B Quinolin 2 Amine and Its Analogs

Evaluation of Antiproliferative and Cytotoxic Potential in Cellular Models

Analogs of 8-Methoxypyrimido[4,5-b]quinolin-2-amine have demonstrated promising antiproliferative and cytotoxic activity against a panel of human cancer cell lines. researchgate.net A recently synthesized series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines showed notable cytotoxic activity against the MCF-7 breast cancer cell line. nih.govcu.edu.eg Several of these compounds exhibited greater potency than the reference drug lapatinib, with IC50 values as low as 1.62 µM. nih.govcu.edu.eg

In another study, a series of N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were tested against MCF-7 cells. nih.gov The most active compound in this series recorded an IC50 value of 1.67 µM. nih.gov Furthermore, novel bis spiro-cyclic 2-oxindole derivatives incorporating the pyrimido[4,5-b]quinoline skeleton were evaluated for their cytotoxic effects against MCF7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines, with several derivatives showing more potent effects than the standard drug 5-Fluorouracil. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Selected Pyrimido[4,5-b]quinoline Analogs

Compound SeriesTested Cell Line(s)Key Findings (IC50 Values)Source(s)
N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines (e.g., 4d, 4h, 4i, 4l)MCF-7Compounds showed IC50 values of 2.67, 6.82, 4.31, and 1.62 µM, respectively. nih.govcu.edu.eg
N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones (e.g., 5b)MCF-7Compound 5b was the most active with an IC50 of 1.67 µM. nih.gov
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione derivatives (e.g., 6a)MCF7, HCT116, A549Compound 6a was identified as the most active and promising in the series, showing more potency than 5-FU. nih.govresearchgate.net

The antiproliferative activity of pyrimido[4,5-b]quinoline analogs is often linked to their ability to disrupt the normal progression of the cell cycle. researchgate.net Studies on several active analogs have shown that they can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.govnih.gov

For instance, the most active compound in a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines was found to induce cell-cycle arrest at the S phase in MCF-7 cells. nih.govcu.edu.eg Similarly, another potent analog, a 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one, also caused cell cycle arrest at the S phase. nih.govresearchgate.net A bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was also reported to cause cell cycle arrest in the S phase, contributing to its inhibitory effect on cancer cell proliferation. nih.govresearchgate.net

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that pyrimido[4,5-b]quinoline derivatives are capable of triggering this process in cancer cells. researchgate.netnih.gov

The most potent N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine analog was reported to induce apoptosis in MCF-7 cells at a rate 60-fold higher than that of untreated control cells. nih.govcu.edu.eg Another study found that its lead compound promoted apoptosis by increasing the levels of pro-apoptotic proteins such as p53, Bax, and caspase-7, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furthermore, a bis spiro-cyclic 2-oxindole derivative was shown to induce apoptosis, which was mediated by the fragmentation of genomic DNA and the up-regulation of caspase-3, p53, and the pro-apoptotic gene BAX. nih.govresearchgate.net

Molecular Mechanisms of Action

One of the proposed molecular mechanisms for the anticancer activity of pyrimido[4,5-b]quinoline analogs is their interaction with DNA. tandfonline.com The planar structure of the pyrimido[4,5-b]quinoline ring system is conducive to intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. tandfonline.com This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. tandfonline.com

Spectroscopic techniques are pivotal in elucidating the binding interactions between small molecules and DNA. For pyrimido[4,5-b]quinoline analogs, UV-Vis absorption spectroscopy has been employed to study their binding to CT-DNA. tandfonline.com

In one study, the addition of increasing concentrations of DNA to solutions of pyrimido[4,5-b]quinoline-2-thiol and pyrimido[4,5-b]quinolin-2-ol resulted in both a bathochromic shift (a shift to longer wavelengths) and a hypochromic shift (a decrease in absorption intensity). tandfonline.com These spectral changes are characteristic of intercalative binding, which involves a strong stacking interaction between the aromatic chromophore of the compound and the DNA base pairs. tandfonline.com From these titration experiments, the intrinsic binding constants (Kb) were calculated to be 3.1 x 10^6 M^-1 for the thiol derivative and 2.3 x 10^5 M^-1 for the ol derivative, indicating a strong affinity for DNA. tandfonline.com

DNA Interaction Studies (e.g., Intercalation)

Hydrodynamic Studies (Viscosity, Melting Temperature)

Table 1: Melting Points of Various Pyrimido[4,5-b]quinoline Analogs

Compound Melting Point (°C)
10-cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-(pyridin-4-yl)-...-quinolin-4(3H)-one 136-137
10-cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)-...-quinolin-4(3H)-one 122-123
10-cyclohexyl-5-(3,4-dimethoxyphenyl)-2-(4-oxo-3-amino-3,4-dihydroquinazolin-2-yl)-...-quinolin-4(3H)-one 109-110
2-((4-chlorophenyl)(2-((4-chlorophenyl)amino)naphthalen-1-yl)methyl)-10-cyclohexyl-5-(3,4-dimethoxyphenyl)-...-quinolin-4(3H)-one 129-130
5-(4-(benzyloxy)phenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione Not specified
Correlation with DNA Damage and Fragmentation

The pyrimido[4,5-b]quinoline scaffold is closely related to other polycyclic aromatic structures known to interact with DNA. A notable analog, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been identified as a DNA intercalating agent. nih.govnih.govresearchgate.net This mode of interaction is a key mechanism for its observed cytotoxic and antitumor activities.

MPTQ has demonstrated a strong clastogenic effect in bone marrow cells of Swiss albino mice in vivo. nih.gov The compound induced the formation of micronuclei and a statistically significant increase in the frequency of chromosome aberrations. nih.gov The genotoxicity of MPTQ is believed to be a result of its intercalation into the DNA, which can lead to the formation of protein-associated DNA-strand breaks, likely mediated by topoisomerase enzymes. nih.gov Furthermore, MPTQ has been shown to induce apoptosis in cancer cells, a process that inherently involves DNA fragmentation. researchgate.net

Enzyme Inhibition and Target Modulation

Tyrosine Kinase Inhibition (e.g., ATP-binding site interactions, EGFR, FAK, CDKI, SCR)

Derivatives of the pyrimido[4,5-b]quinoline scaffold have emerged as potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways often dysregulated in cancer. researchgate.netsharif.edu A series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). cu.edu.egnih.gov

Many of these compounds displayed moderate to very good inhibitory activity against EGFR, with some showing potency comparable to the established drug lapatinib. cu.edu.eg The inhibitory concentrations (IC50) for several of these analogs highlight their potential as targeted therapeutic agents. cu.edu.egnih.gov

Table 2: EGFR and HER2 Inhibitory Activity of Selected Pyrimido[4,5-b]quinoline Analogs

Compound ID EGFR IC50 (µM) HER2 IC50 (µM)
4d 0.065 0.09
4i 0.116 0.164
4l 0.052 0.055
Lapatinib (Reference) 0.045 Not specified in this study

Data from studies on N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine derivatives. cu.edu.egnih.gov

Additionally, other quinoline-based compounds, such as quinoline-carboxamides, have been reported as potent EGFR inhibitors. unar.ac.idresearchgate.net The pyrimido[4,5-b]indole scaffold, a related heterocyclic system, has also been investigated for its inhibitory activity against various kinases, including RET and TRK. nih.gov

Topoisomerase Inhibition (Type I and II)

The mechanism of action for some pyrimido[4,5-b]quinoline analogs is linked to the inhibition of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. As previously mentioned, the DNA damage caused by the related compound MPTQ is thought to be promoted by topoisomerase enzymes. nih.gov

While direct inhibitory data for this compound on topoisomerases I and II is not extensively detailed, a novel series of amide-linked pyrimido[4,5-b]indol-8-amine derivatives have been identified as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase. nih.gov This suggests that the broader pyrimido[4,5-b]quinoline class of compounds has the potential to target these critical enzymes. The inhibitory effect of a related compound, 5b, on topoisomerase IIβ has also been demonstrated. researchgate.net Furthermore, other quinoline (B57606) derivatives have been investigated for their topoisomerase I and IIα inhibitory activities. mdpi.com

Other Relevant Enzymatic Targets

Research into the biological activities of pyrimido[4,5-b]quinoline derivatives has identified other potential enzymatic targets. A series of pyrimido[4,5-b]quinoline-2,4-dione derivatives were synthesized and evaluated as inhibitors of the MDM2 ubiquitin ligase. ingentaconnect.comthebiogrid.org Several of these compounds, particularly those containing sulfur, exhibited enhanced MDM2 E3 ligase inhibitory activities and were also found to be potent inhibitors of the p53-MDM2 binding interaction, with IC50 values in the low micromolar range. ingentaconnect.com

Cellular Pathway Modulation (e.g., p53-dependent pathways)

The modulation of cellular pathways, particularly those involved in apoptosis and cell cycle regulation, is a key aspect of the anticancer activity of pyrimido[4,5-b]quinoline derivatives. The tumor suppressor protein p53 plays a crucial role in these processes.

One study on a series of N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones demonstrated that the most active compound, 5b, increased the level of the pro-apoptotic protein p53. researchgate.net This compound also elevated the levels of other pro-apoptotic proteins such as Bax and caspase-7, while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, pyrimido[4,5-b]indole derivatives have been developed as MDM2 inhibitors, which would lead to the stabilization and activation of p53. nih.gov These findings indicate that compounds based on the pyrimido[4,5-b]quinoline scaffold can exert their effects through the modulation of p53-dependent apoptotic pathways.

Other Biological Activities (Preclinical)

Beyond their primary applications, this compound and its analogs have been the subject of preclinical investigations for a variety of other potential therapeutic effects. These studies have explored their utility in combating microbial infections, mitigating inflammatory responses, and counteracting oxidative stress.

Antimicrobial and Antiviral Activity

The pyrimido[4,5-b]quinoline scaffold has been identified as a promising framework for the development of new antimicrobial and antiviral agents. researchgate.net Analogs of this compound have demonstrated notable activity against a range of pathogens in preclinical studies.

Research into novel pyrimido[4,5-b]quinolin-4-ones has revealed their potential as both antimicrobial and antifungal agents. nih.gov Certain synthesized compounds within this class, such as specific triazolo[4',3':1,2]pyrimido[4,5-b]-quinolines, have shown high activity against fungi. nih.gov The broader quinoline chemical class, from which these compounds are derived, is well-established for its diverse biological activities, including antimicrobial properties. researchgate.netnih.gov For instance, derivatives of 8-hydroxyquinoline (B1678124) have been shown to possess antibacterial activity, with effectiveness varying based on the specific substitutions on the quinoline ring. nih.govmdpi.com Studies indicate that these compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria, a difference potentially attributable to the structural complexity of Gram-negative bacterial cell membranes. nih.gov

In the realm of antiviral research, various quinoline derivatives have been evaluated. Novel 2-substituted-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against the dengue virus serotype 2 (DENV2) in vitro. mdpi.comnih.gov Specifically, an iso-Pr-substituted derivative demonstrated a half-maximal inhibitory concentration (IC50) of 3.03 µM. mdpi.comnih.gov Furthermore, certain 5-sulphonamido-8-hydroxyquinoline derivatives have exhibited marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in both cell cultures and chicken embryos. nih.gov Analogs such as pyrimido[4,5-d]pyrimidines have also been identified as potential candidates for developing antiviral agents against human coronaviruses. mdpi.com

Table 1: Preclinical Antimicrobial and Antiviral Activity of Selected Quinoline Analogs

Compound ClassSpecific Derivative(s)Activity TypeTarget Organism(s)Key FindingsReference(s)
Pyrimido[4,5-b]quinolinesTriazolo[4',3':1,2]pyrimido[4,5-b]-quinolinesAntifungalVarious fungiHigh activity compared to reference drug Nystatin. nih.gov
8-Hydroxyquinolines5-sulphonamido-8-hydroxyquinoline derivativesAntibacterialE. coli, P. aeruginosaPotent growth inhibition activity. nih.gov
8-Hydroxyquinolines2-iso-Pr-5,7-dichloro-8-hydroxyquinolineAntiviralDengue virus serotype 2 (DENV2)Exhibited an IC50 of 3.03 µM. mdpi.comnih.gov
5-Sulphonamido-8-hydroxyquinolinesCompounds 2, 3, and 4 from the studyAntiviralAvian paramyxovirus type 1 (APMV-1), Laryngotracheitis virus (LTV)Showed marked viral inhibitory activity at 3-4 μg/mL. nih.gov
Pyrimido[4,5-d]pyrimidinesDerivatives with cyclopropylamino and aminoindane moietiesAntiviralHuman coronavirus 229E (HCoV-229E)Exhibited remarkable efficacy. mdpi.com

Anti-Inflammatory Effects

Several preclinical studies have highlighted the anti-inflammatory potential of the pyrimido[4,5-b]quinoline core structure and related quinoline analogs. researchgate.netcapes.gov.br An analog, 8-Methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), demonstrated a significant reduction in paw volume in a carrageenan-induced hind paw edema model in mice. nih.gov This effect was found to be comparable to that of the established anti-inflammatory agent phenylbutazone. nih.gov

Other novel pyrimido[4,5-b]quinolin-4-ones have also been reported to possess moderate anti-inflammatory activities. nih.gov The anti-inflammatory properties of quinoline derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade. nih.gov For example, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which combines structural features of naproxen (B1676952) and tomoxiprole, exhibited potent anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov Molecular docking studies suggest that this effect may be mediated through the strong inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Similarly, a novel styryl quinolinium (SQ) derivative showed very good anti-inflammatory activity by preventing albumin denaturation, a common screening method for anti-inflammatory compounds. mdpi.com

Table 2: Preclinical Anti-Inflammatory Activity of Selected Quinoline Analogs

CompoundModel/AssayKey FindingsPutative MechanismReference(s)
8-Methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ)Carrageenan-induced hind paw edema (in vivo)A 40 mg/kg dose caused a 76.48% reduction in paw volume, comparable to 150 mg/kg of phenylbutazone.Not specified nih.gov
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Xylene-induced ear edema (in vivo)Showed high anti-inflammatory effects comparable to reference drugs diclofenac (B195802) and celecoxib.COX-2 inhibition suggested by docking studies. nih.gov
Novel Pyrimido[4,5-b]quinolin-4-ones (compounds 5 and 8)Not specifiedDemonstrated moderate anti-inflammatory activities.Not specified nih.gov
Styryl quinolinium (SQ) derivativeAlbumin denaturation (in vitro)Exerted very good anti-inflammatory effects.Not specified mdpi.com

Antioxidant Properties

The investigation of pyrimido[4,5-b]quinoline derivatives has also extended to their potential as antioxidant agents. capes.gov.br Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov

Certain novel pyrimido[4,5-b]quinoline-4-one derivatives have been synthesized and evaluated for their antioxidant capabilities. In a related scaffold, N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have been identified as promising antioxidant compounds through Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com The antioxidant activity of these heterocyclic systems is often attributed to their ability to scavenge free radicals. For instance, new 8-quinoline-N-substituted derivatives incorporating natural antioxidant moieties like lipoic, caffeic, and ferulic acids were shown to effectively scavenge oxygen radicals in a DPPH assay. nih.gov These compounds also demonstrated cytoprotective effects in an in vitro model of oxidative stress. nih.gov The antioxidant potential of quinoline analogs is an active area of research, with compounds like resveratrol, which shares structural similarities with styryl quinolinium derivatives, being well-known for their ability to block ROS. mdpi.com

Table 3: Preclinical Antioxidant Activity of Selected Analogs

Compound Class/DerivativeAssayKey FindingsReference(s)
Pyrimido[4,5-b]quinoline-4-one derivativesNot specifiedAssessed for antioxidant activity.
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (compounds 4g, 4i, 4j)ORAC assayIdentified as promising antioxidant compounds. mdpi.com
8-Quinoline-N-substituted derivatives with natural antioxidant portionsDPPH assayDemonstrated effective scavenging of oxygen radicals. nih.gov
8-Quinoline-N-substituted derivatives (compounds 4 and 5)In vitro model of oxidative stressPossessed cytoprotective effects in 661W photoreceptor-like cells. nih.gov

Computational and Theoretical Studies on 8 Methoxypyrimido 4,5 B Quinolin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 8-Methoxypyrimido[4,5-b]quinolin-2-amine, might interact with a biological target.

Prediction of Binding Affinity to Specific Protein Targets (e.g., Kinases, DNA)

Studies on related pyrimido[4,5-b]quinoline derivatives have shown promising binding affinities for various biological targets, including protein kinases and DNA. For instance, a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines were identified as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical kinase targets in cancer therapy. nih.gov Compounds from this class demonstrated significant inhibitory activity, suggesting that the pyrimido[4,5-b]quinoline scaffold is a viable backbone for kinase inhibitors. nih.gov

Furthermore, the planar tetracyclic structure of the pyrimido[4,5-b]quinoline system is analogous to known DNA intercalators. nih.gov A closely related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to intercalate with DNA, a mechanism that is often associated with anticancer activity. nih.govias.ac.in This suggests that this compound could also exhibit an affinity for DNA. In silico docking studies on other pyrimido[4,5-b]quinoline derivatives have targeted microbial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), indicating the versatility of this scaffold in interacting with nucleic acid-related enzymes. nih.gov

Identification of Key Binding Residues and Interaction Motifs

Molecular docking simulations of pyrimido[4,5-b]quinoline derivatives have identified key interactions that stabilize the ligand-target complex. For antimicrobial targets, these compounds have been shown to fit well within the active sites of DNA gyrase and DHFR. nih.gov In the context of anticancer activity, docking studies of related quinoline-based compounds against protein kinases have highlighted the importance of hydrogen bonding and hydrophobic interactions with key amino acid residues in the ATP-binding pocket. researchgate.net For example, in studies of quinoline-3-carboxamides (B1200007) as kinase inhibitors, the quinoline (B57606) nitrogen was observed to form crucial hydrogen bonds with the hinge region of the kinase. mdpi.com It is plausible that the nitrogen atoms within the pyrimido[4,5-b]quinoline core of this compound could engage in similar critical interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the broader class of pyrimido-isoquinolin-quinones, 3D-QSAR studies have been successfully employed to design new derivatives with improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models use methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to understand how steric, electrostatic, hydrophobic, and hydrogen bonding properties influence a compound's activity. nih.gov Such an approach could be applied to a series of this compound analogs to optimize their activity against a specific biological target.

Research Avenues and Potential Therapeutic Directions for Pyrimido 4,5 B Quinoline Derivatives

Development of Novel Antiproliferative Agents

The pyrimido[4,5-b]quinoline nucleus is a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating significant activity against a range of cancer cell lines. bohrium.com Research has focused on modifying the core structure to enhance potency and selectivity, leading to promising candidates that target various cancer-promoting pathways. bohrium.com

One notable analogue, 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b) quinoline-4(3H)-one (MPTQ), has shown potent dose- and time-dependent cytotoxicity in neuroblastoma cells. nih.gov Studies revealed that MPTQ induces cancer cell death through apoptosis, involving the activation of p53 and both caspase-dependent and -independent pathways. nih.gov Further investigations into MPTQ's efficacy showed significant in vitro cytotoxic activity against human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (neuro 2a) cell lines, with ID50 values ranging from 0.08 to 1.0 µM. cu.edu.eg

More recent strategies have involved the synthesis of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). unar.ac.idresearchgate.net Overexpression of these receptor tyrosine kinases is a known driver in many cancers, particularly breast cancer. researchgate.net Several compounds in this series exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with some showing higher potency than the reference drug, lapatinib. unar.ac.idresearchgate.net The most active compounds demonstrated strong dual inhibition of both EGFR and HER2, induced cell-cycle arrest, and promoted apoptosis, highlighting a promising strategy for targeted cancer therapy. unar.ac.idresearchgate.net

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

Compound SeriesTarget/Cell LineActivity MetricResult (µM)Reference
MPTQHL-60, B16F10, Neuro 2aID500.08 - 1.0 cu.edu.eg
N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amines (e.g., Compound 4l)MCF-7 CytotoxicityIC501.62 unar.ac.idresearchgate.net
EGFR InhibitionIC500.052 unar.ac.idresearchgate.net
HER2 InhibitionIC500.055 unar.ac.idresearchgate.net
N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amines (e.g., Compound 4d)MCF-7 CytotoxicityIC502.67 unar.ac.idresearchgate.net
EGFR InhibitionIC500.065 unar.ac.idresearchgate.net
HER2 InhibitionIC500.09 unar.ac.idresearchgate.net

Exploration of Antimicrobial and Antiviral Strategies

The rise of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic bacteria, fungi, and viruses. researchgate.net Pyrimido[4,5-b]quinoline derivatives have emerged as a promising class of compounds in this area. nih.gov

Studies have demonstrated that these compounds possess broad-spectrum antibacterial and antifungal activity. researchgate.net For instance, a series of 4-aminopyrimido[4,5-b]quinolines were tested against various Gram-positive and Gram-negative bacteria and fungi. researchgate.net The results indicated that derivatives containing a thio-functional group were the most active. researchgate.net

In a separate study, fourteen different pyrimido[4,5-b]quinoline derivatives were evaluated for their antimicrobial potential. nih.gov All tested compounds showed antibacterial activity, with zones of inhibition ranging from 9-24 mm, comparable to the reference antibiotic ampicillin (B1664943) (20-25 mm). nih.gov Several derivatives also displayed significant antifungal activity against Candida albicans, with some exceeding the efficacy of the reference drug amphotericin B. nih.gov Mechanistic studies suggest these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

While research into the antiviral properties of this specific scaffold is less extensive, related quinoline (B57606) derivatives have shown promise. For example, some 8-hydroxyquinoline (B1678124) compounds have demonstrated inhibitory activity against the H5N1 avian influenza virus and dengue virus, suggesting that the broader quinoline framework is a viable starting point for the development of novel antiviral agents.

Table 2: Antimicrobial Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

Compound/SeriesOrganismActivity MetricResultReference DrugReference
Pyrimido[4,5-b]quinolinesVarious BacteriaZone of Inhibition (ZI)9-24 mmAmpicillin (20-25 mm) nih.gov
Compound 9cC. albicansZone of Inhibition (ZI)17 mmAmphotericin B (15 mm) nih.gov
Compound 9dC. albicansZone of Inhibition (ZI)16 mmAmphotericin B (15 mm) nih.gov
Compound 2C. albicansZone of Inhibition (ZI)16 mmAmphotericin B (15 mm) nih.gov

Investigation in Other Disease Areas based on Mechanistic Insights

Beyond cancer and infectious diseases, the biological activities of pyrimido[4,5-b]quinoline derivatives extend to other therapeutic areas, notably inflammation and pain management. The mechanisms underlying their antiproliferative effects, such as enzyme inhibition and interaction with cellular signaling pathways, may also contribute to their efficacy in these conditions.

The analogue MPTQ, known for its anticancer properties, has also been evaluated for anti-inflammatory and analgesic activities. cu.edu.eg In a carrageenan-induced paw edema model in mice, a standard test for acute inflammation, MPTQ produced a significant reduction in paw volume (76.48%), comparable to the established anti-inflammatory drug phenylbutazone. cu.edu.eg Furthermore, MPTQ demonstrated peripheral analgesic effects, causing a 74% reduction in the writhing response in mice, an indicator of pain relief. cu.edu.eg Other synthesized pyrimido[4,5-b]quinolin-4-ones have also shown moderate to high anti-inflammatory and analgesic activities in preclinical tests.

Strategies for Overcoming Drug Resistance in Preclinical Models

Drug resistance is a major obstacle in the treatment of both cancer and infectious diseases. The development of pyrimido[4,5-b]quinoline derivatives with novel mechanisms of action or the ability to target multiple pathways simultaneously represents a key strategy to address this challenge.

In oncology, resistance to targeted therapies often develops through mutations in the target protein or activation of alternative signaling pathways. The development of dual EGFR/HER2 inhibitors is a direct response to this problem. researchgate.net By simultaneously blocking two critical receptors involved in tumor growth, these agents may prevent or overcome resistance that can arise when only one receptor is inhibited. researchgate.net The promising preclinical results for pyrimido[4,5-b]quinoline-based dual inhibitors suggest they could be effective against tumors that have developed resistance to single-target EGFR inhibitors. unar.ac.idresearchgate.net Additionally, a novel class of pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolines has been shown to reverse resistance mediated by the ABCG2 transporter, a protein that pumps chemotherapy drugs out of cancer cells. These compounds were found to restore cancer cell sensitivity to common chemotherapeutic agents like mitoxantrone (B413) and doxorubicin.

In the context of antimicrobial resistance, targeting novel bacterial enzymes or employing a different mechanism of action than existing antibiotics is crucial. Pyrimido[4,5-b]quinoline derivatives that inhibit DNA gyrase and DHFR offer an alternative approach to conventional antibiotics. nih.gov Since these targets are different from those of many commonly used drugs, these compounds could be effective against multi-drug resistant (MDR) pathogens. nih.gov The development of pyrimido[4,5-b]indol-8-amine inhibitors of bacterial DNA gyrase has shown high potency against Gram-positive bacteria and, importantly, retained excellent potency against drug-resistant clinical isolates of Mycobacterium tuberculosis.

Future Research Directions and Open Questions

Elucidation of Comprehensive Structure-Activity-Mechanism Relationships

Currently, there is no information on the biological activity of 8-Methoxypyrimido[4,5-b]quinolin-2-amine, and therefore no established structure-activity relationships (SAR). The foundational open question is: What is the biological impact, if any, of the specific arrangement of the 8-methoxy group and the 2-amino group on the pyrimido[4,5-b]quinoline scaffold?

Future research must begin with:

Chemical Synthesis: The primary step is to develop and report a reliable synthetic pathway to produce this compound in sufficient purity and quantity for biological screening.

Analog Synthesis: A library of related compounds should be synthesized. This would involve modifying the substituents at the 2 and 8 positions, as well as at other positions on the quinoline (B57606) and pyrimidine (B1678525) rings.

Initial Biological Screening: The synthesized compounds would need to be tested against a broad range of biological targets to identify any potential therapeutic areas.

SAR Studies: Should any "hit" compounds be identified, systematic modifications would be required to understand how different functional groups influence activity. For the broader class of quinolines, factors like lipophilicity and the electronic properties of substituents are known to influence biological activity. nih.govmdpi.com

Discovery of Novel Biological Targets and Pathways

The biological targets of this compound are entirely unknown. The core of future research in this area will be target identification and pathway analysis.

Key research questions include:

Does this compound interact with any known biological macromolecules, such as enzymes, receptors, or DNA?

If it is biologically active, what cellular pathways does it modulate?

The experimental approach would involve:

High-Throughput Screening: Testing the compound against panels of known cancer cell lines, bacterial strains, fungal pathogens, and viral assays to identify any bioactivity.

Target Deconvolution: For any observed biological effect, techniques such as affinity chromatography, proteomics, and genetic screening would be necessary to identify the specific molecular target(s).

Advancements in Regioselective Synthetic Methods for Specific Isomers

The synthesis of substituted pyrimido[4,5-b]quinolines can be complex, often requiring multi-step procedures. researchgate.netnih.govunar.ac.id A significant open question is how to efficiently and selectively synthesize the 8-methoxy-2-amino isomer.

Future research in synthetic chemistry should focus on:

Developing Novel Synthetic Routes: Creating efficient, high-yield, and scalable methods for the synthesis of the target compound. This could involve exploring one-pot multi-component reactions, which have been successful for other pyrimido[4,5-b]quinoline derivatives. nih.gov

Controlling Regioselectivity: Investigating reaction conditions and starting materials that allow for the precise placement of the methoxy (B1213986) and amino groups on the quinoline and pyrimidine rings, respectively, avoiding the formation of undesired isomers.

Development of Advanced Preclinical Models for Efficacy Validation

Before any preclinical models can be developed, the compound must first demonstrate a specific and potent biological activity in vitro. Assuming a therapeutic potential is identified (e.g., as an anticancer or antimicrobial agent), the next stage of research would involve validating this activity in vivo.

The open questions at this stage would be:

Does the in vitro activity of this compound translate to a therapeutic effect in a living organism?

What are the pharmacokinetic and pharmacodynamic properties of the compound?

Future research would necessitate:

Cell-Based Assays: Initial validation using more complex cell-based models, such as 3D cell cultures or co-culture systems.

Animal Models: Should cell-based assays prove promising, efficacy studies in established animal models of the relevant disease (e.g., tumor xenograft models for cancer) would be the critical next step.

Exploration of Synergistic Effects with Other Research Compounds

This line of inquiry is contingent on identifying a confirmed biological activity for this compound. If the compound is found to have, for example, anticancer properties, a key open question would be whether its efficacy can be enhanced by combination therapy.

Future research would involve:

Combination Screening: Testing the compound in combination with known therapeutic agents (e.g., standard-of-care chemotherapeutics) to identify synergistic, additive, or antagonistic interactions.

Mechanistic Studies of Synergy: If synergy is observed, further research would be needed to understand the underlying molecular mechanisms of the enhanced effect.

Application of Advanced Omics Technologies in Mechanistic Studies

Once a biological activity and a potential mechanism of action are identified, advanced "omics" technologies can provide a deeper, unbiased understanding of the compound's cellular effects.

The central open question would be:

What is the global cellular response to treatment with this compound?

Future research could employ:

Transcriptomics (RNA-seq): To analyze changes in gene expression following treatment with the compound.

Proteomics: To study changes in protein expression and post-translational modifications.

Metabolomics: To investigate alterations in cellular metabolic pathways.

These technologies would be invaluable for confirming the mechanism of action, identifying potential off-target effects, and discovering biomarkers of response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 8-Methoxypyrimido[4,5-b]quinolin-2-amine derivatives, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclocondensation or multi-step reactions using precursors like 2-aminoquinoline derivatives. For example, zinc chloride-catalyzed reactions with cyclic ketones yield pyrimido[4,5-b]quinolin-4-ones . Optimizing solvent choice (e.g., DMF for polar intermediates) and base selection (K₂CO₃ for deprotonation) improves yields. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for purification .

Q. Which spectroscopic techniques reliably confirm the structure of this compound?

  • Answer : Use 1H^1H NMR (400–600 MHz) to identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry and hydrogen-bonding interactions, as demonstrated for quinoline derivatives .

Q. How should researchers assess the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC over 72 hours. Protect light-sensitive intermediates (e.g., methoxy groups) using amber glassware .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) influence microtubule depolymerization activity?

  • Answer : Substituents on the pyrimidoquinoline scaffold significantly affect bioactivity. For example, replacing methoxy with bulkier groups (e.g., cyclohexyl) enhances tubulin binding but may reduce solubility. SAR studies show that electron-donating groups at C8 improve cytotoxicity in MDA-MB-435 cells .

Q. What in vitro assays are recommended to evaluate anticancer mechanisms beyond cytotoxicity?

  • Answer : Use:

  • Topoisomerase inhibition assays (DNA relaxation gels with supercoiled plasmid DNA).
  • Kinase profiling (e.g., EGFR or CDK2 inhibition via ADP-Glo™ assays).
  • Apoptosis markers (Annexin V/PI staining with flow cytometry) .

Q. How can contradictions in cytotoxicity data across cancer cell lines be resolved?

  • Answer : Normalize data using cell viability controls (e.g., MTT assay with cisplatin as a reference). Investigate metabolic differences (e.g., CYP450 expression in HepG2 vs. MCF-7) via RNA-seq. Validate target engagement using thermal shift assays for tubulin .

Q. What computational models predict binding affinity with biological targets like tubulin?

  • Answer : Perform molecular docking (AutoDock Vina) using tubulin’s crystal structure (PDB: 1SA0). Molecular dynamics simulations (AMBER) assess stability of ligand-protein interactions over 100 ns. QSAR models trained on pyrimidoquinoline derivatives can prioritize substituents for synthesis .

Q. What strategies mitigate genotoxic risks associated with heterocyclic aromatic amines in this class?

  • Answer : Screen for Ames test positivity using Salmonella TA98 strains. Modify the scaffold to reduce planarity (e.g., introduce methyl groups) and minimize DNA intercalation. Compare metabolite profiles (LC-MS/MS) to known carcinogens like PhIP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.